

Strategic Rationale: The Intersection of Structure and Function

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Compound of Interest

Compound Name: *4,4-Difluoro-1-(2-nitrophenyl)piperidine*

CAS No.: 854044-38-5

Cat. No.: B2780151

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The utility of **4,4-difluoro-1-(2-nitrophenyl)piperidine** lies in the distinct chemical behaviors imparted by its two primary functional groups. Understanding these effects is critical for rational drug design.

The Fluorine Effect (gem-Difluoropiperidine): The introduction of a gem-difluoro group at the 4-position of the piperidine ring is a classic bioisosteric strategy. Fluorine uniquely affects the properties of organic molecules due to its blocking effect in metabolic transformations and its ability to increase molecular lipophilicity, which enhances bioavailability[1]. Furthermore, fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the piperidine nitrogen. In medicinal chemistry, this reduction in basicity often translates to improved passive membrane permeability and reduced off-target liabilities, such as hERG channel inhibition, making it a highly valuable tool compound scaffold[2].

The Nitroarene Anchor (ortho-Nitrophenyl): The ortho-nitro group serves a dual purpose. Synthetically, it acts as a powerful electron-withdrawing group that activates the adjacent position on the benzene ring for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, the

nitro group serves as a masked aniline. Once reduced, it provides a nucleophilic handle for subsequent cyclizations into privileged heterocyclic scaffolds like benzimidazoles, quinoxalines, or quinazolines, which are prevalent in various pharmacological evaluations[3].

Physicochemical Profiling

To effectively utilize this building block in a synthetic pipeline, researchers must account for its baseline physicochemical parameters. The table below summarizes the quantitative data that dictates its handling and downstream reactivity.

Property	Value	Rationale / Strategic Significance
Chemical Formula	C11H12F2N2O2	Core scaffold composition.
Molecular Weight	242.22 g/mol	Low MW allows for downstream fragment additions while keeping the final drug candidate well under the 500 Da Lipinski limit.
H-Bond Donors	0	Lack of donors enhances passive membrane permeability and lipophilicity.
H-Bond Acceptors	4	The fluorine atoms and the nitro group provide critical interaction points for target protein binding.
Physical State	Solid / Viscous Oil	Dependent on purity and crystallization conditions; typically requires chromatographic purification or precipitation.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to **4,4-difluoro-1-(2-nitrophenyl)piperidine** is via an S_NAr reaction between 1-fluoro-2-nitrobenzene and 4,4-difluoropiperidine hydrochloride[4].

Causality of Experimental Choices

- **Electrophile Selection:** 1-Fluoro-2-nitrobenzene is chosen over the chloro-analog because the fluoride ion is a superior leaving group in S_NAr reactions. The high electronegativity of fluorine highly polarizes the C-F bond, accelerating the rate-determining nucleophilic attack step.
- **Base Selection:** 4,4-Difluoropiperidine is typically supplied as a hydrochloride salt to prevent volatilization. Potassium carbonate (K₂CO₃) is selected as the base over organic amines (like TEA) because it is non-nucleophilic and acts as an insoluble thermodynamic sink for the acidic byproducts (HCl and HF), driving the reaction to completion[4].
- **Solvent Choice:** Polar aprotic solvents like Acetonitrile (MeCN) or DMF are utilized because they solvate the nucleophile effectively without hydrogen-bonding to the basic nitrogen, thereby maximizing its reactivity in the transition state.

Step-by-Step Protocol: Self-Validating S_NAr Workflow

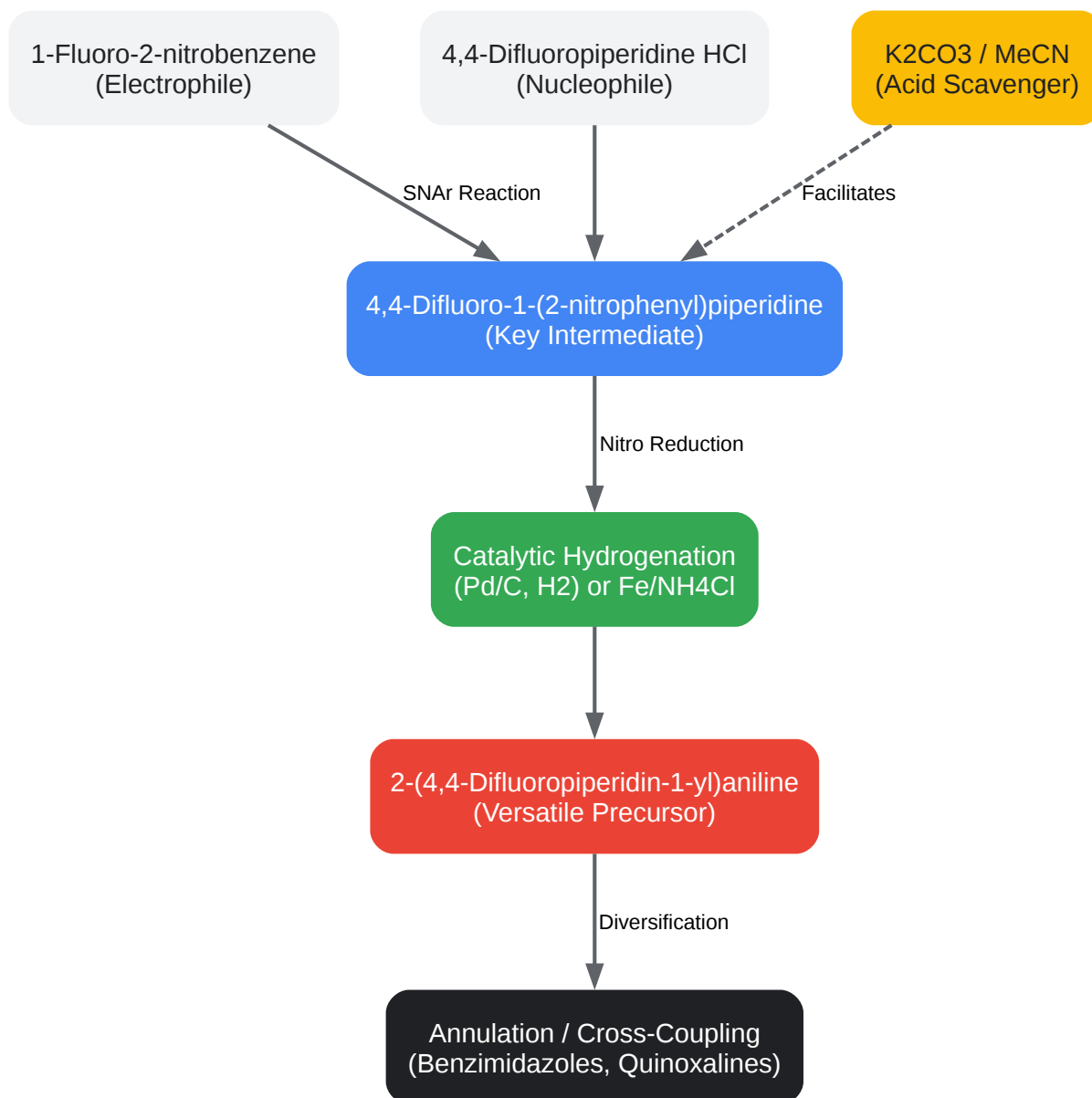
Note: This protocol is designed to be self-validating; the visual cues (color changes, precipitation) act as in-process controls.

- **Reagent Charging:** To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-nitrobenzene (1.0 equiv) and 4,4-difluoropiperidine hydrochloride (1.1 equiv).
- **Solvation:** Suspend the reagents in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration with respect to the electrophile.
- **Base Addition:** Add finely powdered anhydrous K₂CO₃ (2.5 equiv). Causality checkpoint: 1.0 equiv neutralizes the HCl salt, 1.0 equiv neutralizes the generated HF, and 0.5 equiv provides a kinetic excess.
- **Reaction Execution:** Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C under a nitrogen atmosphere. The mixture will typically transition to a deep yellow/orange color, indicating the formation of the product. Stir for 12–16 hours.

- In-Process Control: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc, 3:1). The reaction is deemed complete when the 1-fluoro-2-nitrobenzene peak is consumed.
- Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with distilled water (3x the reaction volume). If the product precipitates as a solid, collect it via vacuum filtration and wash with cold water. If it remains a viscous oil, extract with Ethyl Acetate (3 x 20 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Downstream Diversification Workflow

Once synthesized, the true value of **4,4-difluoro-1-(2-nitrophenyl)piperidine** is realized through the reduction of the nitro group. Catalytic hydrogenation (using Pd/C and H₂ gas) or metal-mediated reduction (Fe/NH₄Cl) yields 2-(4,4-difluoropiperidin-1-yl)aniline. This aniline is a highly versatile precursor for the construction of complex polycyclic systems^[3].



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Workflow illustrating the synthesis and downstream diversification of **4,4-Difluoro-1-(2-nitrophenyl)piperidine**.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch before proceeding to complex downstream chemistry, the following analytical standards must be met:

- LC-MS: A single peak in the UV chromatogram (254 nm) corresponding to the expected mass[M+H]⁺ of ~243.2 m/z.
- 19F NMR (CDCl₃): A distinct multiplet or broad singlet around -95 to -100 ppm, characteristic of the gem-difluoro moiety in a piperidine ring.
- 1H NMR (CDCl₃): The disappearance of the highly deshielded proton adjacent to the fluorine in the starting material, replaced by the characteristic splitting pattern of the ortho-substituted nitrobenzene ring, alongside the aliphatic multiplets of the difluoropiperidine ring.

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